(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide
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Overview
Description
(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide is an organophosphorus compound that features a phosphine oxide functional group
Mechanism of Action
Target of Action
Diphenylphosphine oxide, a related compound, is known to be used in buchwald-hartwig coupling reactions to introduce diphenylphosphino substituents . It’s plausible that this compound might have similar targets.
Mode of Action
For instance, diphenylphosphine oxide is known to participate in cross-coupling reactions with aryl halides in the presence of a Ni/Zn catalyst .
Biochemical Pathways
Phosphine oxides, in general, are known to play a role in various biochemical pathways, including the reduction of carbon dioxide and nitrite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with an appropriate alkylating agent. One common method is the addition of diphenylphosphine oxide to an allylic compound under photoirradiation, which proceeds regioselectively in an anti-Markovnikov manner . This method is advantageous as it is metal-free and does not require solvents or additives.
Industrial Production Methods
Industrial production of phosphine oxides often involves the oxidation of corresponding phosphine precursors. For example, the oxidation of diphenylphosphine with hydrogen peroxide or other oxidizing agents can yield diphenylphosphine oxide . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction to phosphines.
Substitution: Nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphine derivatives .
Scientific Research Applications
(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide has several scientific research applications:
Catalysis: Used as a ligand in catalytic reactions such as Buchwald-Hartwig cross-coupling and Suzuki-Miyaura coupling.
Materials Science: Employed in the synthesis of functional materials and polymers.
Pharmaceuticals: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: A simpler analog with similar reactivity.
Triphenylphosphine oxide: Another related compound with three phenyl groups.
Alkylated phosphine oxides: Compounds with different alkyl groups attached to the phosphine oxide.
Uniqueness
(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide is unique due to its specific stereochemistry and functional groups, which can impart distinct reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
[[(2S)-3-(methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27O3P/c1-17(20(2,3)23-16-22-4)15-24(21,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3/t17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUUZAHLJDYELG-QGZVFWFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)OCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)OCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27O3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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